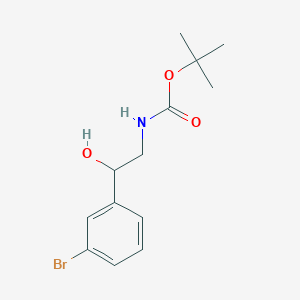

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine

Description

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a 3-bromophenyl substituent, and a hydroxyl group on the ethanamine backbone. The Boc group enhances solubility in organic solvents and stabilizes the amine during reactions, while the bromine atom offers a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWBJPOZNMSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of a phenyl compound

Substitution: Formation of azido or cyano derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine has shown potential in the development of anticancer agents. Compounds with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways. For instance, derivatives of this compound have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation.

Case Study:

- A related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, suggesting that modifications to the this compound structure could yield potent anticancer agents.

Neuropharmacological Effects

The compound's ability to modulate potassium channels, specifically KCNQ2 and KCNQ4, positions it as a candidate for treating neurological disorders. By opening these channels, it can reduce neuronal excitability, which is crucial for conditions such as epilepsy.

Biochemical Pathways:

- The opening of KCNQ channels influences potassium ion flow across the cell membrane, affecting neuronal signaling.

Synthetic Applications

Deprotection Strategies

The N-Boc group is widely used as a protective group in organic synthesis. Recent methodologies have focused on mild deprotection techniques that preserve sensitive functional groups while enabling further synthetic transformations.

Methodology Overview:

- A study demonstrated the use of oxalyl chloride in methanol for the selective deprotection of N-Boc groups under mild conditions, achieving yields up to 90%. This method is particularly advantageous for compounds with multiple functional groups.

| Reagent | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Oxalyl Chloride | Methanol, Room Temperature | Up to 90 | Effective for diverse substrates |

| Zinc | CH₂Cl₂, 40 °C for 3 hours | 76–83 | Facilitates Boc deprotection and cyclization |

Case Study 1: Deprotection Methodologies

A comprehensive study on the deprotection of N-Boc groups highlighted various conditions under which efficient removal can be achieved without compromising other functional groups. The research involved screening multiple solvents and temperatures, ultimately establishing optimal conditions for diverse substrates.

Further investigations into the biological activity of this compound analogs revealed significant anti-inflammatory properties. These compounds inhibited pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), showcasing their potential in therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxyethanamine moiety can form hydrogen bonds with polar groups. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The following table compares N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine with halogen-substituted analogs:

*Molecular weight estimated based on structural similarity to and .

Key Observations:

- Halogen Effects : The 3-bromophenyl substituent offers steric bulk and electronic effects distinct from 4-chloro or 2,4-difluoro analogs. Bromine’s larger atomic radius may slow reaction kinetics compared to chlorine or fluorine .

- Biological Activity : While direct cytotoxicity data for this compound is unavailable, structurally related chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) exhibit IC₅₀ values of 422.22 ppm against MCF-7 cells, suggesting halogen position influences bioactivity .

Biological Activity

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of HIV protease inhibition and other therapeutic applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of the 3-bromophenyl moiety. The compound is often synthesized through multi-step processes that may include:

- Formation of Hydroxyethylamine : The initial step usually involves the formation of a hydroxyethylamine derivative, which can be achieved through reactions involving various precursors.

- Boc Protection : The amine is protected by reacting it with Boc anhydride or a similar reagent.

- Bromination : The introduction of the bromine atom at the para position of the phenyl ring is typically performed using brominating agents.

HIV Protease Inhibition

This compound has been evaluated for its activity as an HIV protease inhibitor. Research indicates that compounds with similar structural motifs exhibit significant enzyme inhibitory activity. For instance, derivatives containing phenylcarboxylic acids and boronic acids have shown potent inhibition against HIV protease, with Ki values in the low picomolar range .

| Compound Type | Ki Value (pM) | Antiviral IC50 (nM) |

|---|---|---|

| Carboxylic Acid Derivative | 12.9 | Not effective |

| Boronic Acid Derivative | 8.9 | 49 |

| Carboxamide Derivative | - | 93 |

This table illustrates how structural variations influence both enzyme inhibition and antiviral activity.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Binding : The compound's ability to form hydrogen bonds with critical residues in the active site of HIV protease contributes to its inhibitory activity.

- Cell Penetration : Structural modifications can affect the compound's ability to penetrate cellular membranes, influencing its overall antiviral efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Phenotypic Screening : A study demonstrated that modifications to similar compounds could enhance selectivity and potency against specific cancer cell lines, showcasing potential applications beyond antiviral activity .

- Synergistic Effects : Research has indicated that combining N-Boc derivatives with other agents can lead to synergistic effects in inducing apoptosis in cancer cells, highlighting their versatility in therapeutic contexts .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have shown that specific substitutions on the phenyl ring significantly impact both enzyme inhibition and cellular uptake, providing insights for future drug design .

Q & A

Q. What are the standard synthetic routes for N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A typical synthesis involves Boc protection of the primary amine followed by bromophenyl group introduction. For example, analogous protocols use di-tert-butyl dicarbonate for Boc protection under mild conditions (chloroform, saturated aqueous sodium bicarbonate, room temperature) to achieve >95% yield . Optimization includes controlling reaction time (1.5–2 hours) and stoichiometric ratios (1:1 amine to Boc reagent). Hydroxy group retention requires inert atmospheres and avoiding strong acids/bases during subsequent steps. Purity is confirmed via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H/C NMR identifies functional groups (e.g., Boc tert-butyl at δ 1.4 ppm, aromatic protons at δ 7.0–7.5 ppm) and hydroxy group presence.

- IR : Confirms carbonyl (Boc C=O at ~1680 cm) and hydroxyl (broad peak ~3200–3500 cm) stretches.

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks, critical for verifying hydroxy group configuration .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] expected at ~340–350 m/z).

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound, particularly at the hydroxyl-bearing carbon?

- Methodological Answer : Enantiomeric purity is preserved using low-temperature lithiation (-60°C to -80°C) and chiral auxiliaries or catalysts. For example, studies on analogous N-Boc-2-aryl systems show that alkylation at -80°C in ether minimizes racemization, achieving >98% enantiomeric excess (ee) . Post-reaction quenching with proton sources (e.g., methanol) and avoiding protic solvents during intermediate steps further stabilize stereochemistry.

Q. What strategies enable efficient functionalization of the bromine substituent in this compound for medicinal chemistry applications?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions :

- Suzuki-Miyaura coupling : Requires Pd catalysts (e.g., Pd(PPh)) with arylboronic acids in THF/water (80°C, 12 hours) to introduce aryl groups .

- Buchwald-Hartwig amination : Uses Pd(dba)/Xantphos with amines to form C-N bonds.

- SNAr reactions : Electron-deficient aryl bromides react with nucleophiles (e.g., amines, thiols) under basic conditions (KCO, DMF, 100°C).

Post-functionalization Boc deprotection (e.g., TFA in DCM) yields free amines for bioactive molecule synthesis.

Q. What experimental approaches are used to investigate the biological activity of this compound and its derivatives?

- Methodological Answer :

- In vitro assays :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Enzyme inhibition : Fluorometric assays for kinases or proteases (IC determination).

- Molecular docking : AutoDock/Vina predicts binding affinity to targets (e.g., EGFR, COX-2) using the bromophenyl group as a hydrophobic anchor .

- Metabolic stability : LC-MS monitors hepatic microsomal degradation rates.

- In vivo models : Zebrafish or murine studies assess pharmacokinetics and toxicity (e.g., maximum tolerated dose).

Data Contradictions and Validation

- Stereochemical Stability : While emphasizes low-temperature lithiation for ee retention, some studies note solvent-dependent inversion (e.g., THF vs. ether). Researchers must validate conditions via polarimetry or chiral HPLC .

- Biological Activity : Bromophenyl derivatives show variable efficacy (e.g., anti-inflammatory vs. anticancer). Dose-response curves and counter-screening against non-target cells are critical to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.